N-(Aminothioxomethyl)propionamide
Description
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Structure
3D Structure
Properties
CAS No. |
6965-57-7 |
|---|---|
Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
N-carbamothioylpropanamide |
InChI |
InChI=1S/C4H8N2OS/c1-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI Key |
VVWCJSVUWOIXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)N |
Origin of Product |
United States |
Contextualization of Thioamide Derivatives in Chemical Research
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties that distinguish them from their amide counterparts. The carbon-sulfur double bond in thioamides is longer and weaker than the carbon-oxygen double bond in amides, and the thioamide functional group exhibits a greater rotational barrier around the C-N bond. mdpi.com These structural nuances translate into distinct reactivity and biological interaction profiles.
In the broader context of chemical research, thioamide derivatives are recognized as valuable synthons for the synthesis of various heterocyclic compounds. ncats.io Their ability to react with both electrophiles and nucleophiles makes them versatile building blocks in organic synthesis. ncats.io Furthermore, the incorporation of a thioamide moiety into peptide backbones has been explored as a strategy to create peptide analogues with enhanced stability and bioavailability. mdpi.com
Historical Development and Significance of N Substituted Thioamides
The synthesis of thioamides has a long history, with the first reported preparation involving the treatment of amides with phosphorus pentasulfide dating back to the 1870s. mdpi.com This foundational work paved the way for the development of more refined and versatile synthetic methodologies. The significance of N-substituted thioamides, a category that includes N-(Aminothioxomethyl)propionamide, grew as their potential applications in various fields became apparent.
A common and effective method for the synthesis of N-acylthioureas involves a two-step, one-pot reaction. This process typically begins with the reaction of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or sodium thiocyanate, to form an in-situ acyl isothiocyanate. This intermediate is then reacted with an amine to yield the desired N-acylthiourea. researchgate.netnih.gov This synthetic route is highly adaptable and allows for the generation of a diverse library of N-substituted thioamides for further investigation.
Current Research Landscape and Objectives for N Aminothioxomethyl Propionamide
Established Synthetic Routes to this compound
Thionation Reactions Utilizing Various Reagents
The most direct and common method for synthesizing thioamides, including this compound, is through the thionation of the corresponding amide, propionamide (B166681). nih.govwikipedia.org This process involves the replacement of the carbonyl oxygen atom with a sulfur atom. A variety of reagents have been developed for this purpose, each with its own advantages and limitations.
Lawesson's Reagent (LR) is a widely used and effective thionating agent for converting amides to thioamides. organic-chemistry.orgresearchgate.net However, its byproducts can be difficult to remove, often necessitating chromatographic purification. audreyli.com
Phosphorus pentasulfide (P₄S₁₀) is another classical thionating agent. organic-chemistry.orgnih.gov Its reactivity can be enhanced, and its handling made more convenient, by using it in combination with other substances. For instance, the P₄S₁₀/hexamethyldisiloxane (HMDO) reagent system offers yields comparable or superior to Lawesson's Reagent, with the significant advantage of easier byproduct removal through hydrolytic workup or simple filtration. audreyli.com The use of tetraphosphorus (B14172348) decasulfide in pyridine (B92270) has also been reported as a storable and selective thionating agent. organic-chemistry.org
Other notable thionating agents include ammonium (B1175870) phosphorodithioate, which provides a rapid and high-yielding route to thioamides from amides. organic-chemistry.org Additionally, a combination of PSCl₃/H₂O/Et₃N under microwave irradiation and solventless conditions has been shown to be a clean, rapid, and efficient method for producing a variety of thiocarbonyl compounds, including thioamides. organic-chemistry.org
A general synthesis for N-(aminothioxomethyl)benzamide, an analogue of the target compound, involves the reaction of benzoyl chloride with ammonium thiocyanate (B1210189) in acetone, followed by treatment with ammonium hydroxide. prepchem.com This suggests a potential pathway for this compound by substituting benzoyl chloride with propanoyl chloride.
Table 1: Comparison of Common Thionating Reagents for Amide to Thioamide Conversion
| Reagent/System | Advantages | Disadvantages |
| Lawesson's Reagent | High efficiency | Difficult byproduct removal |
| P₄S₁₀ | Cost-effective | Can require harsh conditions |
| P₄S₁₀/HMDO | High yields, easy byproduct removal | |
| Ammonium Phosphorodithioate | Rapid, high-yielding, easy to handle | |
| PSCl₃/H₂O/Et₃N (Microwave) | Clean, rapid, efficient, solvent-free | |
| Tetraphosphorus decasulfide/Pyridine | Storable, selective |
Multistep Synthesis from Precursors (e.g., from pyrrolidone derivatives)
While direct thionation is common, multistep syntheses from various precursors can also yield N-acylthioamides and their analogues. Pyrrolidine-containing drugs and their precursors are often synthesized from cyclic compounds like proline and 4-hydroxyproline. nih.gov Although a direct synthesis of this compound from pyrrolidone derivatives is not explicitly detailed in the provided context, the general principles of using cyclic precursors to build complex acyclic structures are well-established in medicinal chemistry. For instance, the synthesis of various drugs involves the modification and ring-opening of pyrrolidine (B122466) rings to introduce desired functional groups. nih.gov This approach could potentially be adapted to construct the this compound scaffold.
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more efficient and environmentally friendly methods for chemical synthesis. This trend is evident in the field of thioamide synthesis, with the emergence of microwave-assisted techniques, green chemistry approaches, and catalytic methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netresearchgate.net This technology has been successfully applied to the synthesis of thioamides.
For example, a microwave-enhanced Kindler thioamide synthesis has been developed, involving the three-component condensation of aldehydes, amines, and elemental sulfur in 1-methyl-2-pyrrolidone (NMP) under microwave irradiation. organic-chemistry.org This approach significantly reduces reaction times from hours to minutes. nih.govorganic-chemistry.org Another microwave-assisted protocol describes the synthesis of thioamides from carbonyl compounds using the PSCl₃/H₂O/Et₃N system under solventless conditions, highlighting the efficiency and green credentials of this method. organic-chemistry.org The synthesis of novel N-acylhydrazone and semicarbazone derivatives of 7-hydroxycoumarin has also been optimized using microwave irradiation, resulting in higher yields and a dramatic reduction in reaction time from approximately 24 hours to just 1 hour. rsc.org These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of this compound and its analogues. nih.gov
Green Chemistry Approaches in Thioamide Synthesis
Green chemistry principles aim to design chemical processes that minimize environmental impact and maximize efficiency. rsc.org In the context of thioamide synthesis, this translates to the use of non-toxic solvents, renewable starting materials, and catalyst-free or recyclable catalytic systems. rsc.orgresearchgate.net
A notable green protocol for thioamide synthesis involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a deep eutectic solvent (DES) based on choline (B1196258) chloride and urea. rsc.orgrsc.orgresearchgate.net This method is mild, direct, and highly efficient, providing good to excellent yields without the need for an additional catalyst. rsc.orgresearchgate.net The DES itself is biodegradable and can be recycled, further enhancing the sustainability of the process. rsc.org
Another environmentally friendly approach utilizes water as a solvent for the synthesis of thioamides, eliminating the need for organic solvents and external energy input. organic-chemistry.org Furthermore, catalyst- and solvent-free versions of the Willgerodt–Kindler reaction have been developed for the synthesis of aryl thioamides. mdpi.com These green methodologies represent a significant step towards more sustainable chemical manufacturing.
Catalytic Methods for Enhanced Efficiency
The use of catalysts can significantly improve the efficiency and selectivity of thioamide synthesis. While elemental sulfur can sometimes poison metal-based catalysts, various catalytic systems have been developed to overcome this challenge. chemistryviews.org
For instance, a sulfonated cobalt phthalocyanine (B1677752) complex has been introduced as an efficient catalyst for converting benzyl (B1604629) thiols to benzothioamides via a one-pot, three-component reaction. researchgate.net Copper and palladium catalysts are also being explored to facilitate thioamide synthesis. ontosight.ai
Transition-metal-free catalytic systems are also gaining attention. A method for the one-pot synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur has been developed using NaOH, avoiding the use of transition metals and additional oxidants. chemistryviews.org These catalytic approaches offer pathways to thioamides with high functional group tolerance and in moderate to good yields. chemistryviews.org
Derivatization Strategies for this compound and Analogues
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications can be broadly categorized into derivatization at the N-thioamide moiety and diversification of the propionamide core.
Modifications at the N-Thioamide Moiety
The N-thioamide group is a key functional component of this compound, and its reactivity allows for various derivatization strategies. The nitrogen and sulfur atoms of the thioamide can act as nucleophiles, while the surrounding atoms can influence their reactivity.
One common approach involves the reaction of the thioamide with electrophiles. For instance, N-acylthioureas can be alkylated or acylated at the sulfur or nitrogen atoms, leading to the formation of isothiourea or N-substituted thiourea derivatives, respectively. The choice of electrophile and reaction conditions can direct the selectivity of the modification.
Furthermore, the thioamide moiety is known to coordinate with metal ions, acting as a ligand. The sulfur and oxygen atoms of the N-acylthiourea backbone can form stable complexes with various transition metals such as ruthenium(II), palladium(II), and copper(II). nih.gov This property allows for the synthesis of metallo-organic derivatives with unique geometries and potential catalytic or biological activities. For example, ruthenium(II) complexes with acylthiourea ligands have been synthesized and characterized. nih.gov
Another significant derivatization strategy involves the incorporation of heterocyclic rings. This is often achieved by reacting the precursor acyl isothiocyanate with a primary or secondary amine bearing a heterocyclic scaffold. mdpi.com This approach has been used to synthesize a variety of N-acylthiourea derivatives containing moieties such as thiazole (B1198619), pyridine, and benzothiazole. mdpi.comnumberanalytics.com These modifications can significantly alter the biological and physicochemical properties of the parent molecule. The general synthesis involves the condensation of an acid chloride with ammonium thiocyanate to form an in-situ acyl isothiocyanate, which then reacts with a heterocyclic amine. mdpi.com
| Modification Type | Reagents/Conditions | Resulting Structure | Reference(s) |
| Metal Complexation | Ru(II), Pd(II), Cu(II) salts | Coordination complexes via S and O atoms | nih.gov |
| Heterocycle Incorporation | Heterocyclic amines | N-substituted thioureas with heterocyclic moieties | mdpi.comnumberanalytics.com |
Structural Diversification of the Propionamide Core
Alterations to the propionamide backbone of this compound provide another avenue for creating structural diversity. These modifications can range from simple substitutions on the ethyl chain to more complex changes in the amide functionality.
One method for diversification involves the synthesis of derivatives with substituents on the propionyl group. For example, a patent describes the synthesis of 3-(N,N-disubstituted amino)propionamide derivatives. google.com This is achieved through a multi-step process starting from acrylic acid and a substituted primary amine, followed by addition, acylation, and substitution reactions to introduce various groups onto the propionamide backbone. google.com
The amide nitrogen itself can also be a point of modification. While this compound has a primary amide, related N,N-disubstituted amides have been used in reactions with organometallic reagents like phenyldimethylsilyllithium. nih.gov The outcome of such reactions is highly dependent on the structure of the amide. nih.gov
A straightforward analogue, (2,2-dimethyl-propionyl) thiourea, has been synthesized and characterized, demonstrating how modifications to the acyl group can be readily achieved. researchgate.net This highlights the potential for creating a variety of analogues by starting with different carboxylic acid precursors.
| Modification Strategy | Synthetic Approach | Example of Resulting Structure | Reference(s) |
| Substitution on Propionyl Chain | Michael addition to acrylic acid derivatives followed by amidation and further substitution | 3-(N,N-disubstituted amino)propionamide derivatives | google.com |
| Variation of the Acyl Group | Use of different acyl chlorides in the initial synthesis | (2,2-dimethyl-propionyl) thiourea | researchgate.net |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into N-acylthiourea derivatives can lead to compounds with specific stereochemical configurations, which is often crucial for their biological activity. Stereoselective synthesis of these analogues can be achieved through several methods, primarily involving the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. mdpi.comnih.gov
A common strategy is to employ chiral amines or chiral acylating agents in the synthesis. For instance, chiral thioureas can be prepared from the reaction of isothiocyanates with chiral amines, which are often derived from natural sources like amino acids. mdpi.com This approach directly incorporates a stereocenter into the molecule.
The use of chiral auxiliaries is another powerful technique. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for a high degree of stereocontrol in reactions such as alkylations and aldol (B89426) condensations. numberanalytics.com For example, a chiral auxiliary can be attached to the propionamide portion to guide the stereoselective introduction of substituents. youtube.com
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral thioureas. Chiral thiourea-based organocatalysts can activate substrates through hydrogen bonding and effectively induce enantioselectivity in a variety of reactions. mdpi.comnih.gov This approach offers a metal-free alternative for the synthesis of chiral molecules. The development of chiral chromanes has been achieved through asymmetric synthesis, which allows for the selective modification of chiral centers to optimize pharmacological effects. nih.gov
| Stereoselective Method | Principle | Example Application | Reference(s) |
| Chiral Starting Materials | Use of enantiomerically pure reactants | Reaction of an isothiocyanate with a chiral amine derived from an amino acid | mdpi.com |
| Chiral Auxiliaries | Temporary incorporation of a chiral directing group | Asymmetric alkylation of a substrate attached to a chiral auxiliary | numberanalytics.comyoutube.com |
| Asymmetric Organocatalysis | Use of a chiral catalyst to create a chiral environment | Enantioselective reactions catalyzed by chiral thioureas | mdpi.comnih.gov |
| Asymmetric Synthesis | Selective modification of chiral centers | Synthesis of chiral chromanes | nih.gov |
Tautomerism Studies in this compound
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key characteristic of this compound. This phenomenon primarily involves the migration of a proton and the shifting of double bonds, leading to distinct thioamide and iminothiol forms.
Experimental investigations have provided evidence for the existence of tautomeric forms in thioamides. Spectroscopic techniques are instrumental in detecting and characterizing these different forms. For instance, the thioamide C=S bond exhibits a characteristic UV absorption maximum around 265 (±5) nm and an IR stretching frequency near 1120 (±20) cm⁻¹. nih.gov In contrast, the corresponding amide C=O bond has its absorption maximum at a lower wavelength of 220 (±5) nm and a higher stretching frequency of 1660 (±20) cm⁻¹. nih.gov Furthermore, the ¹³C NMR chemical shift of the thioamide carbon is observed significantly downfield (200–210 ppm) compared to the amide carbon. nih.gov These distinct spectroscopic signatures allow for the identification and study of the thioamide tautomer.
The existence of different tautomers can also be inferred from their differing chemical properties. For example, the nitrogen-hydrogen (N-H) groups in thioamides are more acidic by approximately 6 pKa units compared to their amide counterparts. nih.gov This increased acidity suggests a greater tendency for the thioamide to exist in a deprotonated form, which is a key step in certain tautomerization pathways.
Computational studies, often employing Density Functional Theory (DFT), have become invaluable for understanding the thermodynamics and kinetics of tautomeric equilibria in thioamide-containing molecules. nih.govresearchgate.net These theoretical models allow for the calculation of the relative energies of different tautomers and the energy barriers for their interconversion. nih.gov
For analogous systems, computational studies have shown that while one tautomer may be thermodynamically more stable, the energy barrier to convert between tautomers can be substantial, sometimes in the range of 33-71 kcal/mol. nih.gov This suggests that at room temperature, the interconversion between tautomers might be slow, and individual tautomers could potentially be isolated or observed. nih.gov However, the presence of a solvent, particularly water, can significantly lower this energy barrier to around 9-20 kcal/mol through a solvent-assisted mechanism, making the tautomerization process much faster. nih.gov
These computational approaches can predict the most stable tautomeric forms and provide insights into the reaction pathways for their interconversion, complementing experimental findings. nih.gov For instance, a combination of explicit water molecules in the calculations and a polarizable continuum model (PCM) has been shown to accurately reproduce experimentally observed tautomeric ratios. nih.gov
Reaction Mechanisms of the Thioamide Functional Group
The thioamide functional group in this compound is a versatile reactive center, participating in a variety of chemical transformations. Its reactivity is distinct from that of the amide group due to the properties of the sulfur atom. nih.gov
The thioamide group can react with both nucleophiles and electrophiles. The sulfur atom can act as a nucleophile, while the carbon atom of the C=S group is electrophilic. researchgate.netresearchgate.net Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov
Nucleophilic Reactions: Nucleophiles can attack the electrophilic carbon atom of the thioamide group. wikipedia.org The outcome of this reaction can be influenced by the nature of the nucleophile and the reaction conditions. For example, the reaction of thioamides with amines can lead to transamidation, where the original amino group is replaced. nsf.govrsc.org A strategy involving the N-activation of the thioamide bond has been developed to facilitate nucleophilic addition to the C=S bond. nsf.gov This activation destabilizes the ground state of the thioamide, making it more susceptible to nucleophilic attack. nsf.govnih.gov
Electrophilic Reactions: Electrophiles typically attack the sulfur or nitrogen atoms of the thioamide group. researchgate.netwikipedia.org Alkylating agents can react at either the sulfur or nitrogen atom, often with subsequent rearrangement leading to a net S-alkylation. wikipedia.org
The thioamide moiety can participate in various cyclization and rearrangement reactions to form heterocyclic compounds. For instance, thioamide dianions have been shown to react with thioformamides to produce thiazole derivatives. researchgate.net The specific products formed can depend on the substituents present on the thioamide. researchgate.net
One notable reaction is the Willgerodt-Kindler reaction, which can produce benzylthioamides through a process analogous to the treatment of amides with phosphorus pentasulfide. wikipedia.org
Coordination Chemistry of this compound as a Ligand
The presence of both sulfur and nitrogen atoms with lone pairs of electrons makes this compound and related thioamide derivatives effective ligands in coordination chemistry. waikato.ac.nz They can coordinate to metal ions in various ways, acting as monodentate or bidentate chelating agents. waikato.ac.nzuobaghdad.edu.iq
Thioamides exhibit a greater affinity for certain metals compared to amides. nih.gov The coordination typically occurs through the sulfur and nitrogen atoms of the thiourea moiety, forming stable complexes with a range of transition metals. waikato.ac.nz For example, ligands containing the thioamide group have been used to synthesize complexes with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). uobaghdad.edu.iqresearchgate.net
The geometry of the resulting metal complexes can vary. Studies on related ligands have shown the formation of tetrahedral and square planar geometries depending on the metal ion. uobaghdad.edu.iqresearchgate.net For instance, complexes of a phenylalanine derivative containing a thioamide group with Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) were proposed to have a tetrahedral geometry, while the Cu(II) and Pd(II) complexes exhibited a square planar geometry. researchgate.net
The table below summarizes the coordination behavior of some thioamide-based ligands with various metal ions.
| Ligand | Metal Ion(s) | Proposed Geometry | Reference |
| [N-(acetyl amino) thioxomethyl] valine | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | uobaghdad.edu.iq |
| [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | researchgate.net |
| [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Cu(II), Pd(II) | Square Planar | researchgate.net |
| N-((5-hydroxy-4-oxo-4H-pyran-3-yl)methylene)-2-(p-tolylamino)acetohydrazide | Zr(IV), V(IV), Ru(III), Cd(II) | Various | nih.gov |
Binding Modes and Ligand Properties with Transition Metals
This compound possesses multiple potential donor atoms, primarily the nitrogen and sulfur atoms of the thioamide group (-C(S)NH-) and the oxygen atom of the propionamide carbonyl group (-C(O)-). This poly-dentate character allows for several possible binding modes with transition metal ions.
The thioamide group is known to be an excellent ligand for transition metals. Coordination typically occurs through the sulfur atom, which is a soft donor and prefers to bind with soft metal ions (e.g., Pd(II), Pt(II), Ag(I), Cd(II)). The nitrogen atom of the thioamide can also participate in coordination, leading to the formation of a stable five- or six-membered chelate ring. The specific binding mode is influenced by several factors including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
In many thioamide and thiourea complexes, the ligand acts as a bidentate donor, coordinating through both the sulfur and a nitrogen atom. For instance, related N-acylthiourea derivatives often coordinate to metals like copper, nickel, and cobalt in a bidentate fashion through the carbonyl oxygen and the thione sulfur atom. Another possibility is bridging coordination, where the thioamide ligand links two metal centers, with the sulfur atom often acting as the bridging atom.
The general formula for this compound is C4H8N2OS. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thioamide-containing ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or dimethylformamide (DMF). The reaction is often carried out at room temperature or with gentle heating. In some cases, the addition of a base is required to deprotonate the ligand and facilitate coordination.
For example, a general procedure for synthesizing metal complexes of a related ligand, [N-acetyl (amino)thioxo methyl] Glycine (ATG), involves dissolving the ligand in ethanol with a stoichiometric amount of potassium hydroxide. rdd.edu.iq A solution of the metal salt (e.g., CoCl2·6H2O, NiCl2·6H2O, CuCl2·2H2O, ZnCl2, or CdCl2·H2O) in the same solvent is then added dropwise, leading to the precipitation of the complex. rdd.edu.iq The resulting solid can be isolated by filtration, washed, and recrystallized. rdd.edu.iq
Characterization of the resulting metal complexes is crucial to determine their structure and properties. Standard analytical techniques include:
FT-IR Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=S and C=O bonds in the complex compared to the free ligand can indicate their involvement in bonding to the metal ion.
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the metal-ligand bonding.
NMR Spectroscopy: 1H and 13C NMR can be used to further elucidate the structure of the complexes in solution.
Molar Conductance Measurements: These measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature. rdd.edu.iq
Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center, which can help to determine its oxidation state and coordination environment. rdd.edu.iq
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths and angles.
The following table summarizes the synthesis and characterization of complexes with a related ligand, N-(methylcarbamothioyl) acetamide (B32628) (AMP), which can serve as a model for what might be expected with this compound. researchgate.net
| Metal Ion | General Formula | Solvent | Characterization Techniques |
| Mn(II) | [Mn(AMP)2Cl2] | DMSO | FT-IR, UV-Vis, Magnetic Susceptibility, Molar Conductance |
| Co(II) | [Co(AMP)2Cl2] | DMSO | FT-IR, UV-Vis, Magnetic Susceptibility, Molar Conductance |
| Ni(II) | [Ni(AMP)2Cl2] | DMSO | FT-IR, UV-Vis, Magnetic Susceptibility, Molar Conductance |
| Cu(II) | [Cu(AMP)2Cl2] | DMSO | FT-IR, UV-Vis, Magnetic Susceptibility, Molar Conductance |
| Zn(II) | [Zn(AMP)2Cl2] | DMSO | FT-IR, UV-Vis, Molar Conductance |
| Cd(II) | [Cd(AMP)2Cl2] | DMSO | FT-IR, UV-Vis, Molar Conductance |
| Hg(II) | [Hg(AMP)2Cl2] | DMSO | FT-IR, UV-Vis, Molar Conductance |
This table is based on data for the related compound N-(methylcarbamothioyl) acetamide (AMP) and is intended for illustrative purposes. researchgate.net
Catalytic Applications of this compound Metal Complexes
Metal complexes containing thiosemicarbazone and related thioamide ligands have shown significant catalytic activity in a variety of organic transformations. jns.edu.af The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms allows for fine-tuning of the electronic properties of the metal center, which is crucial for catalysis.
While specific catalytic applications of this compound complexes are not widely reported, complexes of similar ligands have been used as catalysts in reactions such as:
Oxidation Reactions: Metal complexes of amino acids and their derivatives have been investigated for their catalytic activity in oxidation reactions. scirp.org
Coupling Reactions: Palladium(II) complexes of thiosemicarbazones have been employed as efficient and recyclable catalysts for the synthesis of propargylamines via three-component coupling reactions. jns.edu.af
Reduction Reactions: Ruthenium and iridium complexes with N-H functionality are well-known for their catalytic activity in the hydrogenation of esters and other functional groups. researchgate.net
The catalytic potential of this compound metal complexes would depend on the choice of the central metal ion and the specific reaction conditions. The thioamide ligand can influence the stability and reactivity of the metal center, potentially leading to the development of novel and efficient catalysts. Further research is needed to explore the catalytic applications of this specific class of compounds.
Theoretical and Computational Chemistry Studies of N Aminothioxomethyl Propionamide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Detailed quantum chemical calculations are a cornerstone of modern chemical research, providing insights that are often difficult or impossible to obtain through experimental means alone. For N-(Aminothioxomethyl)propionamide, such calculations would be invaluable.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, a DFT study would provide precise data on its three-dimensional structure. However, specific studies applying DFT to this compound to determine these parameters are not found in the reviewed literature.
Ab Initio Methods for High-Level Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These high-level calculations can provide very accurate results for molecular properties. An ab initio study of this compound would offer a benchmark for its electronic and structural properties. To date, no such high-level calculations have been published for this specific molecule.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) maps are valuable in understanding the reactive behavior of a molecule, illustrating the charge distribution and identifying sites for electrophilic and nucleophilic attack. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and kinetic stability. For this compound, MEP and FMO analyses would shed light on its chemical reactivity and electronic transitions. Regrettably, specific literature detailing these analyses for the title compound is not available.
Conformational Analysis and Dynamics Simulations
The flexibility of a molecule and its behavior in different environments are key to understanding its function. Conformational analysis and molecular dynamics simulations are the primary tools for investigating these aspects.
Potential Energy Surface Scans for Conformational Isomers
By systematically changing specific dihedral angles, potential energy surface (PES) scans can identify the different stable conformations (isomers) of a molecule and the energy barriers between them. For a flexible molecule like this compound, a PES scan would reveal its conformational landscape. No studies presenting a PES scan for this compound could be located.
Molecular Dynamics Simulations in Various Environments
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account environmental factors such as solvent and temperature. MD simulations of this compound in different environments would be instrumental in understanding its solvation, stability, and interactions with other molecules. As with other computational aspects, specific MD simulation studies on this compound are absent from the scientific literature.
Computational Elucidation of Reaction Pathways and Transition States
The computational elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying stable intermediates, and locating the high-energy transition states that govern reaction rates.
For N-acylthiourea derivatives, which share the core functional group of this compound, several reaction pathways are of interest. These include tautomerism, thermal decomposition, and reactions with other molecules.
Tautomerism: N-acylthioureas can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen and sulfur or oxygen atoms. Computational studies on similar thiourea (B124793) derivatives have been employed to determine the relative stabilities of these tautomers. dntb.gov.ua The calculations typically involve geometry optimization of each tautomer followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections. The relative energies of the tautomers provide insight into their equilibrium populations.
Reaction Mechanisms: Computational studies can model potential reaction mechanisms, such as hydrolysis or aminolysis. For instance, in a related study on amide bond cleavage, computational methods were used to describe multiple possible mechanisms, including those involving water molecules. nih.gov The process involves locating the transition state for each step of the proposed mechanism. Transition state searches are complex calculations that aim to find a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. Advanced methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or dimer method are often used for this purpose. Once located, the transition state structure provides crucial information about the geometry of the activated complex.
Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate. Computational methods can provide estimates of these activation energies. For example, studies on the thermal decomposition of N,N-disubstituted-N′-acylthiourea complexes have utilized thermogravimetric analysis (TGA) in conjunction with computational modeling to understand the decomposition pathways. scielo.org.co
While specific data for this compound is not available, a hypothetical reaction pathway analysis would involve the following steps:
Reactant and Product Optimization: The geometries of the reactant (this compound) and the potential products of a reaction (e.g., tautomers, decomposition fragments) are optimized using a suitable level of theory (e.g., a DFT functional like B3LYP with a basis set like 6-31G(d,p)).
Transition State Search: A transition state search is performed to locate the saddle point connecting the reactants and products.
Frequency Calculation: Vibrational frequency calculations are carried out to verify that the optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the desired reactants and products.
The following table illustrates the kind of data that would be generated from such a computational study, using hypothetical values for a tautomerization reaction.
| Structure | Method | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Tautomer A | B3LYP/6-31G(d,p) | 0.00 | 0 |
| Tautomer B | B3LYP/6-31G(d,p) | +2.5 | 0 |
| Transition State | B3LYP/6-31G(d,p) | +15.8 | 1 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Solvent Effects on Structure, Properties, and Reactivity
The structure, properties, and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry provides several approaches to model solvent effects, which can be broadly categorized into implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is often used to study the effect of solvent polarity on conformational equilibria and reaction energetics. For instance, theoretical studies on diacetamide (B36884) have used the self-consistent reaction field (SCRF) theory to investigate how the solvent influences its conformational equilibria and vibrational spectra. rsc.org The results indicated that more polar solvents tend to stabilize the more dipolar resonance structure of the amide group. rsc.org
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are a powerful tool for studying systems with explicit solvents. A computational study on Balaram's peptide demonstrated how MD simulations with explicit solvents like chloroform, DMSO, methanol, and water could reveal different preferred conformations of the peptide in each solvent.
For this compound, solvent effects are expected to be significant due to the presence of polar functional groups capable of hydrogen bonding. A computational investigation of its behavior in different solvents could involve:
Conformational Analysis: Performing a conformational search in the gas phase and then re-optimizing the low-energy conformers in different implicit solvents to determine how the conformational preferences change with solvent polarity.
Spectroscopic Properties: Calculating spectroscopic properties, such as IR and NMR spectra, in the presence of a solvent model to predict solvent-induced shifts in vibrational frequencies and chemical shifts. Studies on N-methylacetamide have shown how solvent donor and acceptor numbers can be correlated with frequency shifts in its IR spectrum.
Reactivity Studies: Repeating the reaction pathway calculations described in section 4.3 within a solvent model to understand how the solvent modifies the activation energies and reaction mechanisms. For example, polar solvents might preferentially stabilize a charged transition state, thereby accelerating a reaction.
The following table provides a hypothetical example of how the relative energy of two conformers of this compound might change with the solvent environment, as predicted by computational methods.
| Solvent | Dielectric Constant (ε) | Relative Energy of Conformer B (kcal/mol) |
| Gas Phase | 1 | 1.2 |
| Chloroform | 4.8 | 0.8 |
| Methanol | 32.7 | -0.5 |
| Water | 78.4 | -1.0 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of N Aminothioxomethyl Propionamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N-(Aminothioxomethyl)propionamide, a combination of 1D (¹H, ¹³C, ¹⁵N) and 2D NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.
¹H, ¹³C, ¹⁵N NMR Chemical Shift Analysis and Assignment
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups: the propionyl group (CH₃-CH₂-C=O) and the thioacylurea moiety (-NH-C(=S)-NH₂).
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the amide/thioamide protons. The methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene (CH₂) protons would present as a quartet, coupled to the methyl protons. The chemical shift of these aliphatic protons is influenced by the adjacent carbonyl group. epa.gov The N-H protons of the amide and thioamide groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon backbone. It is expected to display four distinct signals corresponding to the methyl, methylene, carbonyl, and thiocarbonyl carbons. The thiocarbonyl carbon (C=S) is characteristically found significantly downfield, often in the range of 190-210 ppm, due to the lower electronegativity of sulfur compared to oxygen. The carbonyl carbon (C=O) of the propionamide (B166681) group would resonate at a more upfield position, typically around 170-180 ppm.
¹⁵N NMR: Nitrogen-15 NMR, despite its lower natural abundance and sensitivity, offers direct insight into the electronic environment of the nitrogen atoms. In this compound, two ¹⁵N signals would be anticipated. The nitrogen atom of the amide group would have a chemical shift typical for secondary amides, while the nitrogens of the thioamide group would be influenced by the adjacent thiocarbonyl group. The precise chemical shifts would be valuable for studying the electronic effects of the propionyl and aminothioxomethyl groups on each other.
Expected NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| CH₃ -CH₂-C(=O) | Triplet | ~10-15 |
| CH₃-CH₂ -C(=O) | Quartet | ~30-40 |
| CH₃-CH₂-C(=O) | - | ~170-180 |
| -NH-C(=S) -NH₂ | - | ~190-210 |
| -NH -C(=S)-NH₂ | Broad Singlet | - |
| -C(=S)-NH₂ | Broad Singlet | - |
2D NMR Techniques for Connectivity and Stereochemical Assignment
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, definitively establishing the connectivity within the ethyl fragment by showing a cross-peak between the methyl and methylene proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign the carbon signals for the methyl and methylene groups based on their attached, and previously assigned, proton signals.
Dynamic NMR Studies of Exchange Processes
The this compound molecule contains several features that could lead to dynamic processes observable by NMR. Restricted rotation around the C-N bonds of both the amide and thioamide groups is a well-known phenomenon due to their partial double bond character. This can lead to the observation of distinct signals for different conformers at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could be used to determine the energy barriers for these rotational processes, providing insight into the molecule's conformational stability.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint of the functional groups present.
Characteristic Vibrational Frequencies of the Thioamide Moiety
The thioamide group has several characteristic vibrational bands, often referred to as "thioamide bands," which are analogous to the amide bands but shifted due to the different mass and bonding characteristics of sulfur. These bands are complex and involve contributions from several types of vibrations.
N-H Stretching: The N-H stretching vibrations of both the primary and secondary amine groups are expected in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be indicative of hydrogen bonding.
Thioamide I Band: This band, primarily associated with C=O stretching in amides, has significant contributions from C-N stretching and N-H bending in thioamides. It is typically found in the 1500-1600 cm⁻¹ region.
Thioamide II Band: Located around 1300-1400 cm⁻¹, this band arises from a coupling of C-N stretching and N-H bending.
Thioamide III Band: This is a complex band in the 950-1150 cm⁻¹ range, with contributions from C-N and C=S stretching.
Thioamide IV Band: Primarily attributed to the C=S bending vibration, this band is expected to appear in the 600-800 cm⁻¹ region.
The propionyl group would also exhibit its characteristic vibrations, most notably the strong C=O stretching absorption, typically found around 1650-1700 cm⁻¹.
Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretching | 3100 - 3400 | Thioamide/Amide |
| C-H Stretching | 2850 - 3000 | Ethyl Group |
| C=O Stretching | 1650 - 1700 | Propionamide |
| Thioamide I | 1500 - 1600 | Thioamide |
| Thioamide II | 1300 - 1400 | Thioamide |
| Thioamide III | 950 - 1150 | Thioamide |
| Thioamide IV (C=S bend) | 600 - 800 | Thioamide |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
This compound possesses multiple hydrogen bond donors (-NH and -NH₂) and acceptors (C=O and C=S). This structure allows for the formation of extensive intermolecular hydrogen bonding networks in the solid state and in concentrated solutions.
Vibrational spectroscopy is particularly sensitive to such interactions. The presence of hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds. Computational studies on similar thioamide-containing molecules have explored the relative hydrogen bond acceptor strength of the thiocarbonyl sulfur versus the carbonyl oxygen, suggesting that thioamides can be strong hydrogen bond donors. Analysis of the N-H and C=O/C=S stretching regions in the IR and Raman spectra of this compound would therefore be crucial in understanding its supramolecular assembly.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula. nih.gov By measuring the m/z value to a very high degree of accuracy (typically with an error of less than 5 parts per million), HRMS can distinguish between different chemical formulas that have the same nominal mass. nih.gov
For this compound, the molecular formula is C₄H₈N₂OS. sielc.comnih.govepa.gov HRMS provides experimental verification of this formula by comparing the precisely measured mass of the molecular ion to the calculated theoretical mass. Techniques like electrospray ionization (ESI) are often used to generate the protonated molecule, [M+H]⁺, for analysis. uab.edu
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₈N₂OS |
| Average Mass | 132.18 g/mol |
| Monoisotopic Mass | 132.035734 g/mol |
| Theoretical m/z of [M+H]⁺ | 133.043009 |
Data sourced from various chemical databases. sielc.comnih.govnih.govncats.io
Tandem mass spectrometry (MS/MS) is an essential technique used to establish the structure of a molecule. nih.gov In an MS/MS experiment, the molecular ion (the precursor ion) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). uab.edu The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that corresponds to the molecule's specific structural components.
Plausible Fragmentation Pathways:
Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond in the thiourea (B124793) moiety could lead to the loss of ammonia.
Cleavage of the Propionyl Group: Fragmentation could occur at the amide bond, leading to the formation of a propionyl cation ([CH₃CH₂CO]⁺) at m/z 57 or a thioacylium ion.
Formation of Thiourea Fragment: Loss of the propionyl group could also generate a protonated thiourea fragment.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group could result in the loss of an ethyl radical.
| Proposed Fragment Ion | m/z (Value) | Plausible Origin |
|---|---|---|
| [CH₃CH₂CO]⁺ | 57 | Cleavage of the N-C bond of the amide |
| [H₂NCSNH₂]⁺ | 77 | Cleavage of the N-C bond of the amide with proton transfer |
| [M+H - NH₃]⁺ | 116 | Loss of ammonia from the thiourea group |
| [M+H - H₂S]⁺ | 99 | Loss of hydrogen sulfide |
| [CH₃CH₂]⁺ | 29 | Loss of the carbonyl-thiourea group |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.
To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic structure.
Although a published crystal structure for this compound was not found, analysis of similar N-acylthiourea compounds reveals common structural features. nih.govrsc.org The analysis would provide the exact conformation of the propionyl group relative to the planar thiourea backbone. Key parameters such as the C=O, C=S, and various C-N bond lengths and the torsion angles defining the molecular shape would be precisely determined.
| Parameter | Description |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules in the unit cell. |
| Bond Lengths and Angles | Precise intramolecular distances and angles between atoms. |
The solid-state structure of this compound is expected to be dominated by extensive intermolecular hydrogen bonding. The molecule contains multiple hydrogen bond donors (the N-H groups of the amide and thiourea) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur atoms).
Studies on analogous N-acylthiourea derivatives consistently show the formation of robust hydrogen-bonded networks. rsc.orgacs.orgresearchgate.net A very common and stable motif is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov Additionally, the amide N-H and the carbonyl oxygen can participate in further intermolecular hydrogen bonds, potentially linking these dimers into chains, sheets, or more complex three-dimensional architectures. researchgate.net The interplay of these non-covalent interactions dictates the crystal packing and influences the material's physical properties.
| Type | Group |
|---|---|
| Donors | Amide N-H, Thiourea N-H₂ |
| Acceptors | Carbonyl Oxygen (C=O), Thiocarbonyl Sulfur (C=S) |
Lack of Publicly Available Data on the Biological Activities of this compound
Despite a comprehensive search of scientific databases and literature, there is a notable absence of publicly available research detailing the specific biological activities of the chemical compound This compound . Consequently, a detailed article on its in vitro enzyme inhibition, cellular-level effects, and structure-activity relationships, as per the requested outline, cannot be generated at this time.
Extensive searches for studies on the inhibitory effects of this compound on specific enzyme targets such as cyclooxygenase-2 (COX-2), urease, and aminotransferases have yielded no specific results. The scientific literature does not appear to contain any data on the mechanism by which this particular compound might inhibit these or any other enzymes.
Similarly, there is no available information from non-clinical, cellular-level investigations into the impact of this compound on cell viability and proliferation, excluding cytotoxicity as a safety profile. Furthermore, no studies were found that explore its potential to modulate cellular pathways and signaling, such as those involved in anti-inflammatory or antioxidant responses.
The absence of any biological activity data for this compound makes it impossible to conduct a structure-activity relationship (SAR) analysis. SAR studies are contingent on having a dataset of compounds with varying structural features and their corresponding biological activities to draw correlations between chemical structure and biological function.
While the broader class of compounds known as N-acylthioureas, to which this compound belongs, has been investigated for various biological activities, the specific data for the propionamide derivative is not present in the accessible scientific literature.
Biological Activities and Molecular Mechanisms of Action Non Clinical Focus
Structure-Activity Relationship (SAR) Analysis for Biological Profiles
Identification of Pharmacophoric Features
The biological activity of N-acylthioureas is intrinsically linked to their specific chemical structure, and researchers have sought to identify the key pharmacophoric features responsible for their actions. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For N-acylthioureas, the core structure itself, comprising a carbonyl group adjacent to a thiourea (B124793) moiety, is a critical feature. researchgate.net
Computational and structure-activity relationship (SAR) studies on various N-acylthiourea derivatives have helped to elucidate important pharmacophoric elements. For instance, in the context of anti-influenza activity through neuraminidase inhibition, specific pharmacophoric requirements around the acyl thiourea scaffold have been identified. researchgate.net These models often highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions, in the molecule's interaction with its biological target. researchgate.netnih.gov The generation of pharmacophore models is a crucial step in the rational design of new, more potent analogues. researchgate.netnih.govarxiv.org
The general pharmacophore of an N-acylthiourea can be described by the presence of:
An acyl group (R-C=O)
A thiourea backbone (-NH-C(=S)-NH-)
Variable substituents on the nitrogen atoms
The nature of the 'R' group on the acyl moiety and the substituents on the terminal nitrogen of the thiourea can significantly influence the compound's biological profile, including its antimicrobial, anticancer, or enzyme inhibitory activities. nih.govrsc.org
Design and Synthesis of Analogues with Tuned Biological Activities
The modular nature of the N-acylthiourea scaffold lends itself to the design and synthesis of a wide array of analogues with tailored biological activities. rsc.orgnih.gov The synthetic pathway to these compounds is generally straightforward, often involving the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate intermediate. This reactive intermediate is then treated with a primary or secondary amine to yield the desired N-acylthiourea. mdpi.com
By systematically varying the acyl group and the amine component, chemists can create libraries of analogues and screen them for specific biological effects. For example, the introduction of different aromatic or heterocyclic rings can modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with biological targets. mdpi.com
Several studies have demonstrated the successful synthesis of N-acylthiourea analogues with potent and, in some cases, selective biological activities:
Antimicrobial and Antifungal Agents: Analogues incorporating moieties like pyrazole (B372694) or being attached to scaffolds like chitosan (B1678972) have shown significant activity against various bacteria and fungi. nih.govnih.gov The antimicrobial potency of these derivatives often surpasses that of the parent compounds. nih.gov
Anticancer Agents: N-acylthioureas bearing a pyrazole ring have been synthesized and shown to exhibit significant toxicity against human colon, liver, and leukemia cancer cell lines. nih.gov
Enzyme Inhibitors: Researchers have designed N-acylthiourea derivatives that act as inhibitors of enzymes such as urease, amylase, and α-glucosidase. rsc.org
These examples underscore the versatility of the N-acylthiourea scaffold in medicinal chemistry and drug discovery. The ability to fine-tune the biological activity through targeted chemical modifications makes this class of compounds a promising area for further research.
Pre-clinical In Vivo Studies in Model Organisms (Non-Human)
Direct in vivo studies on N-(Aminothioxomethyl)propionamide in non-human model organisms are not documented in the available scientific literature. However, research on related N-acyl compounds and the use of these model systems in pharmacology provide a framework for how such studies might be conducted.
Investigations in Non-Mammalian Models (e.g., Arabidopsis, C. elegans)
Non-mammalian models like the plant Arabidopsis thaliana and the nematode Caenorhabditis elegans are powerful tools for dissecting the biological effects of chemical compounds due to their genetic tractability, short life cycles, and conserved biological pathways. nih.govnih.gov
While no studies have specifically investigated this compound or other N-acylthioureas in Arabidopsis thaliana, this model organism is sensitive to various bioactive molecules. For instance, N-acyl-L-homoserine lactones, which are bacterial signaling molecules, have been shown to affect root development in Arabidopsis. nih.gov This suggests that plant-based models could be used to screen for biological activity of novel N-acylthioureas.
Similarly, in Caenorhabditis elegans, while there is no direct research on N-acylthioureas, studies on related N-acylethanolamines have demonstrated their role in modulating lifespan and development. nih.govplos.org C. elegans has been instrumental in elucidating the mechanisms of action of various compounds and could serve as a valuable platform for investigating the in vivo effects of this compound and its analogues on processes like aging, neurotoxicity, or stress response. micropublication.org
Mechanistic Studies in Rodent Models (Strictly Excluding Clinical Efficacy/Safety)
Information regarding mechanistic studies of this compound or closely related N-acylthioureas in rodent models, outside the scope of clinical efficacy and safety trials, is scarce in the public domain. Such studies would be essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and downstream molecular effects in a mammalian system.
Generally, mechanistic studies in rodents for a novel compound might involve:
Pharmacokinetic analysis: To determine how the compound is processed by the body.
Target identification and validation: To confirm the molecular targets identified in in vitro studies.
Pharmacodynamic studies: To measure the biological effects of the compound on the target and related pathways.
Exploratory toxicology: To identify potential off-target effects and mechanisms of toxicity at a molecular and cellular level.
Given the diverse biological activities reported for the broader class of N-acylthioureas, mechanistic studies in rodents would be a critical step in the pre-clinical development of any lead compound from this chemical family.
Applications of N Aminothioxomethyl Propionamide in Materials Science and Beyond
Functional Materials and Adsorbents
The presence of nitrogen, oxygen, and sulfur atoms provides N-(Aminothioxomethyl)propionamide and related structures with strong potential for use in functional materials, particularly as adsorbents for environmental remediation. These atoms act as effective binding sites for various pollutants, especially heavy metal ions.
Mesoporous silica (B1680970) materials, such as SBA-15, are excellent candidates for supports in adsorbent systems due to their high surface area, tunable pore size, and stable framework. wikipedia.org Functionalizing these materials by anchoring organic ligands onto their surface can create highly effective and selective adsorbents.
A study involving a related compound, N-(aminothioxomethyl)-2-thiophen carboxamide (TAC), demonstrates this principle. rsc.org TAC was chemically grafted onto the surface of SBA-15 mesoporous silica. The resulting hybrid material retained the ordered structure of the silica support while gaining the ability to chelate metal ions. rsc.org This functionalized silica showed a significant capacity for adsorbing copper and cadmium ions from aqueous solutions, operating through a complexation mechanism. rsc.org The material exhibited selective removal of Cu(II) even in the presence of Cd(II) and could be regenerated without a significant loss of its adsorption capacity. rsc.org
The adsorption performance of such functionalized materials is quantified by their adsorption capacity, as detailed in the table below.
| Metal Ion | Adsorption Capacity (mmol/g) |
|---|---|
| Copper (II) | 0.74 |
| Cadmium (II) | 0.21 |
Beyond silica-based materials, the functional groups found in this compound can be incorporated into polymer resins to create adsorbents for heavy metal ions. These chelating resins are designed to selectively bind and remove toxic metals from water.
As an illustrative example, a novel chelating resin, designated D851-6-AHHA, was synthesized by grafting 6-amino-N-hydroxyhexanamide onto a base resin. nih.gov This process introduced hydroxamic acid, amide, and carboxyl groups, which are effective at binding heavy metals. The resulting resin demonstrated remarkable efficiency in adsorbing Cr(III) and Pb(II) ions from aqueous solutions. nih.gov The adsorption process was found to follow a monolayer chemisorption model, indicating the formation of strong, stable chemical bonds between the resin's functional groups and the metal ions. nih.gov The high adsorption capacity of this functionalized resin highlights the potential of materials with similar chelating groups for environmental applications. nih.gov
The maximum adsorption capacities for this related resin are presented below.
| Metal Ion | Maximum Adsorption Capacity (mg/g) |
|---|---|
| Chromium (III) | 91.50 |
| Lead (II) | 611.92 |
Analytical Chemistry Applications
In the field of analytical chemistry, methods are required to separate and quantify chemical compounds. For this compound, high-performance liquid chromatography (HPLC) has been shown to be an effective analytical technique. A reverse phase (RP) HPLC method can be used for its analysis under simple conditions. The separation is typically achieved using a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid can be substituted with formic acid. This method is scalable and can be adapted for preparative separations to isolate impurities.
Derivatization Reagent in Chromatographic Analysis (e.g., for amino acids)
Derivatization is a chemical modification technique used in analytical chemistry to convert a compound into a product of similar structure that is more suitable for analysis by a particular method, such as chromatography. numberanalytics.com This process can enhance detectability, improve separation, and increase the volatility or thermal stability of the analyte. numberanalytics.com While direct studies on this compound as a derivatization reagent are not prevalent, the thiourea (B124793) functional group is a key component in various derivatization agents, particularly for the analysis of amino acids.
Thiourea derivatives are utilized as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in the enantiomeric separation of amino acid derivatives. acs.orgnih.govnih.gov For instance, thiourea derivatives of amino alcohols have been successfully used as CSAs for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov This is achieved through the formation of diastereomeric complexes that exhibit distinct NMR signals, allowing for the differentiation of enantiomers. nih.gov
The general mechanism involves the reaction of the thiourea derivative with the amino acid, often after protection of the amino group, to form a diastereomeric species that can be resolved chromatographically or spectroscopically. acs.orgrsc.org The presence of both a hydrogen bond donor (NH) and acceptor (C=S) in the thiourea moiety facilitates strong intermolecular interactions with the analyte.
Table 1: Examples of Thiourea-Based Derivatization/Solvating Agents for Amino Acid Analysis
| Derivatizing/Solvating Agent | Analyte | Analytical Method | Key Findings |
| Thiourea derivative of 2-[(1R)-1-aminoethyl]phenol | N-3,5-dinitrobenzoyl amino acids | 1H NMR Spectroscopy | Effective for enantiodiscrimination with high nonequivalences observed. acs.orgnih.gov |
| C-glycosyl amino acids with a thiourea linker | Fmoc-protected amino acids | Synthesis for further applications | Provides orthogonally protected building blocks for peptide synthesis. rsc.org |
It is plausible that this compound could be similarly functionalized to act as a derivatization reagent for the chromatographic analysis of amino acids and other chiral compounds. Its acylthiourea structure provides a scaffold for the introduction of chromophores or fluorophores to enhance detection, or chiral centers to enable enantiomeric separation.
Reagents for Spectrophotometric Detection
The ability of the thiourea functional group to coordinate with metal ions makes N-acylthiourea derivatives promising reagents for spectrophotometric detection. researchgate.netnih.gov These compounds can act as chemosensors, exhibiting a change in their UV-Visible absorption spectrum upon binding with specific ions. This colorimetric response allows for the qualitative and quantitative determination of the target ion.
Research on novel N-acyl-N'-aryl thiourea derivatives has shown their capability to selectively sense biologically important ions such as fluoride (B91410) and copper (II). researchgate.net The interaction between the thiourea derivative and the ion alters the electronic structure of the molecule, leading to a shift in the absorption wavelength that can be monitored by a spectrophotometer. researchgate.net
Table 2: Spectrophotometric Sensing Applications of Acylthiourea Derivatives
| Acylthiourea Derivative | Target Ion | Detection Method | Key Findings |
| N-acyl-N'-aryl thiourea derivatives | Fluoride (F-), Copper (II) (Cu2+) | UV-Vis Absorption Spectroscopy | Demonstrated ability to act as dual responsive receptors for anions and cations. researchgate.net |
| N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide | DNA binding | UV-Visible Spectrophotometry | Investigated for its interaction with DNA. nih.gov |
Given these findings, this compound could potentially be developed into a spectrophotometric reagent. Its synthesis could be tailored to enhance its selectivity and sensitivity for specific metal ions or other analytes of interest. The propionamide (B166681) group could be modified to fine-tune the electronic properties and steric factors that govern the binding event, thereby optimizing its performance as a chemosensor.
Lack of Sufficient Scientific Data for this compound Prevents In-Depth Analysis
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed information regarding the chemical compound this compound. While the compound is listed in some chemical supplier databases, there is a notable absence of published research detailing its synthesis, characterization, reactivity, and potential applications. This scarcity of data precludes the creation of a thorough and scientifically accurate article as requested.
The fundamental building blocks of chemical knowledge for any given compound rely on experimental data. For this compound, crucial information that is currently unavailable includes:
Synthesis and Characterization: There are no established and reproducible synthetic routes published in peer-reviewed journals. Consequently, detailed characterization data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, are not available to confirm its structure and purity.
Mechanistic Insights and Reactivity: Without experimental studies, any discussion of the compound's mechanistic insights and reactivity patterns would be purely speculative. Understanding how a molecule behaves and reacts with other chemical entities is fundamental to its scientific profile.
Derivatization and Applications: The potential for targeted synthesis and derivatization remains unexplored. Similarly, there is no scientific basis to discuss its emerging opportunities in biological mechanism elucidation, advanced materials, or catalysis, as no research has been conducted in these areas.
Given the absence of this foundational scientific information, it is not possible to generate the requested in-depth article. The creation of such a document would require speculative content, which would not meet the standards of a professional and authoritative scientific article. Further research into the synthesis and properties of this compound is necessary before a comprehensive analysis can be provided.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
